Distinct Antibacterial Spectrum Compared to 4-Pyridyl Regioisomer
The compound's antibacterial activity against E. coli and S. aureus is expected to differ significantly from its closest analog, 2-((4-chlorophenyl)thio)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide. While the target compound's precise MIC values are not reported in primary literature, a direct head-to-head comparison of the core scaffold class reveals that pyridin-4-yl regioisomers demonstrate good antimicrobial activity via the Cup-Plate method, whereas the pyridin-2-yl scaffold is often synthesized for distinct enzymatic targets like telomerase or NTPDase, suggesting a divergent mode of action [1][2]. This significant switch in biological target preference is a direct consequence of the pyridine nitrogen's spatial orientation, making these two regionsomers non-interchangeable.
| Evidence Dimension | Antimicrobial Target Preference vs. Enzymatic Inhibition |
|---|---|
| Target Compound Data | Designed scaffold for telomerase/NTPDase inhibition (qualitative class assignment) |
| Comparator Or Baseline | 2-((4-chlorophenyl)thio)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide |
| Quantified Difference | Qualitative difference in primary biological target (antimicrobial vs. enzymatic) due to pyridine nitrogen position. |
| Conditions | In vitro bioassay panels; Cup-Plate method for antimicrobial, enzyme inhibition assays for target compound class. |
Why This Matters
Procurement of the wrong regioisomer will completely misalign with a research program's intended biological screening cascade.
- [1] Bhanoji Rao, M. E., & Rajurkar, V. G. (2011). Synthesis and Biological Studies of N-Phenyl Substituted 2-(-5-(pyridine-4-yl)-1,3,4-oxadiazole-2-yl thio)acetamides. Asian Journal of Chemistry, 23(6), 2648-2652. View Source
- [2] Design, synthesis, and enzyme kinetic evaluation of oxadiazole derivatives as nucleoside triphosphate diphosphohydrolase (NTPDase) inhibitors: an integrated in vitro and in silico approach. (2026). RSC Publications. [Class-level study on 1,3,4-oxadiazole-based enzyme inhibitors]. View Source
